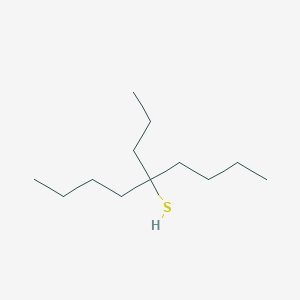

5-Propylnonane-5-thiol

Description

Properties

Molecular Formula |

C12H26S |

|---|---|

Molecular Weight |

202.40 g/mol |

IUPAC Name |

5-propylnonane-5-thiol |

InChI |

InChI=1S/C12H26S/c1-4-7-10-12(13,9-6-3)11-8-5-2/h13H,4-11H2,1-3H3 |

InChI Key |

BGQHJKADBZPYGJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CCC)(CCCC)S |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The unsaturated substrate, typically a 5-propylnonene derivative, reacts with H₂S in the presence of catalysts to form the thiol via radical or ionic pathways. The nitrogen catalyst likely coordinates to H₂S, facilitating its heterolytic cleavage into HS⁻ and H⁺, while polysulfides act as sulfur donors to suppress disulfide byproducts.

Optimized Parameters (Table 1)

This method achieves yields exceeding 85% with >90% selectivity, making it preferable for industrial-scale production.

Advanced Catalytic Systems

Recent advancements integrate basic catalysts (e.g., K₂CO₃ or NaOH) with the nitrogen-polysulfide system to neutralize acidic byproducts and accelerate H₂S activation. For instance, adding 0.1 equiv of K₂CO₃ increases yield by 12% under identical conditions.

Solvent Effects

Polar solvents like acetonitrile enhance solubility of H₂S and polysulfides, whereas nonpolar solvents (e.g., hexane) favor phase separation and easier product isolation.

Byproduct Management

The principal byproduct, 5-propylnonane-5-disulfide, is minimized by maintaining a sulfur-deficient environment and using stoichiometric H₂S.

Comparative Analysis of Methods

Table 2: Method Comparison

| Method | Yield (%) | Selectivity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Nucleophilic Substitution | 40–60 | 70–80 | Moderate | Low (expensive precursors) |

| Catalytic H₂S Addition | 85–90 | >90 | High | High (bulk reagents) |

The catalytic method surpasses nucleophilic substitution in yield and scalability, though it requires specialized equipment for H₂S handling .

Chemical Reactions Analysis

Types of Reactions

5-Propylnonane-5-thiol can undergo various chemical reactions, including:

Oxidation: Thiols can be oxidized to disulfides using oxidizing agents like hydrogen peroxide or iodine.

Reduction: Disulfides can be reduced back to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Thiols can participate in nucleophilic substitution reactions with alkyl halides to form thioethers (sulfides).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, iodine.

Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Alkyl halides, thiourea.

Major Products Formed

Oxidation: Disulfides.

Reduction: Thiols.

Substitution: Thioethers (sulfides).

Scientific Research Applications

Chemical Applications

5-Propylnonane-5-thiol is primarily utilized in organic synthesis. Its applications include:

- Reagent in Organic Synthesis : It serves as a reagent for the formation of thioethers and disulfides, which are important intermediates in various chemical reactions. The nucleophilic nature of the thiol group allows it to participate in nucleophilic substitution reactions effectively.

- Thiol-Ene and Thiol-Epoxy Reactions : The compound is employed in thiol-ene reactions, which are valuable for creating polymers with specific properties. These reactions facilitate the incorporation of sulfur into polymer chains, enhancing their mechanical and thermal stability .

Biological Applications

In biological research, 5-Propylnonane-5-thiol has been investigated for its role in biochemical processes:

- Thiol-Disulfide Exchange Reactions : The compound is used in studies examining thiol-disulfide exchange reactions crucial for protein folding and function. These reactions are significant in understanding cellular redox states and oxidative stress responses .

- Potential Therapeutic Effects : Research indicates that 5-Propylnonane-5-thiol may have protective effects against oxidative stress, making it a candidate for therapeutic applications in conditions characterized by oxidative damage.

Medical Applications

The medical field has shown interest in 5-Propylnonane-5-thiol for its potential health benefits:

- Antioxidant Properties : Due to its ability to modulate redox states, this compound is being explored for its antioxidant properties that could mitigate cellular damage from reactive oxygen species (ROS) .

Industrial Applications

In industry, 5-Propylnonane-5-thiol is used for:

- Polymer Production : The compound plays a crucial role in producing specialized polymers through thiol-based reactions. These polymers often exhibit enhanced durability and resistance to environmental factors.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-Propylnonane-5-thiol involves its ability to act as a nucleophile due to the presence of the SH group. This allows it to participate in various chemical reactions, including nucleophilic substitution and thiol-disulfide exchange. The sulfur atom in the thiol group can stabilize negative charges, making it highly reactive in these processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally or functionally related compounds is critical for understanding 5-propylnonane-5-thiol’s behavior. Below is a summary of compounds mentioned in the evidence, though none directly align with the target molecule:

Table 1: Key Properties of Compounds in Evidence

Key Findings:

Structural Divergence: None of the compounds in the evidence share the branched alkanethiol backbone of 5-propylnonane-5-thiol. For example, thiophene-containing impurities in lack the aliphatic chain and thiol group critical to the target compound’s reactivity .

Functional Group Differences: Thiols (-SH) exhibit distinct chemical behavior (e.g., nucleophilicity, oxidation) compared to hydroxyl (-OH) or amino (-NH₂) groups in and .

Application Context: The compounds in the evidence are primarily pharmaceuticals or intermediates, whereas alkanethiols like 5-propylnonane-5-thiol are more relevant in surface chemistry or catalysis.

Limitations of Available Evidence

For instance:

Recommended Research Directions

To address this gap, future studies should:

Synthesize 5-propylnonane-5-thiol and benchmark its properties against alkanethiols (e.g., 1-decanethiol, 5-methylnonane-5-thiol).

Investigate its self-assembly on metal surfaces (e.g., gold nanoparticles) for comparison with shorter-chain thiols.

Explore its stability under oxidative conditions relative to disulfide derivatives.

Q & A

Q. What are the established synthesis pathways for 5-propylnonane-5-thiol, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves nucleophilic substitution or thiol-ene reactions. For example, reacting 5-bromononane with sodium hydrosulfide under controlled pH (7–9) and temperature (60–80°C) can yield the compound. Optimization requires monitoring reaction kinetics via GC-MS and adjusting solvent polarity (e.g., ethanol vs. DMF) to improve thiol group stability . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from byproducts like disulfides.

Q. Which analytical techniques are most reliable for characterizing 5-propylnonane-5-thiol?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, with thiol proton signals typically appearing at δ 1.2–1.6 ppm. Gas Chromatography-Mass Spectrometry (GC-MS) validates purity, while Fourier-Transform Infrared Spectroscopy (FTIR) identifies S-H stretches (~2500 cm⁻¹). Cross-referencing data with computational simulations (e.g., DFT for vibrational modes) enhances accuracy .

Q. How can researchers design effective literature searches for prior studies on 5-propylnonane-5-thiol?

Methodological Answer: Use Boolean operators in databases like SciFinder or PubMed: ("5-propylnonane-5-thiol" OR "C12H24S") AND ("synthesis" OR "spectroscopy"). Filter by publication date (last 10 years) and study type (experimental/theoretical). Track citations via reference management tools (Zotero, EndNote) to identify foundational papers and recent advances .

Q. What safety protocols are critical when handling 5-propylnonane-5-thiol in the lab?

Methodological Answer: Conduct reactions in a fume hood due to thiol volatility and odor. Use chelating agents (e.g., EDTA) to prevent metal-catalyzed oxidation. Store the compound under nitrogen at –20°C with stabilizers (e.g., BHT) to inhibit disulfide formation. Regularly validate air quality using portable H₂S detectors .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 5-propylnonane-5-thiol in novel catalytic systems?

Methodological Answer: Apply Density Functional Theory (DFT) to model transition states and activation energies for sulfur-centered reactions. Compare orbital interactions (e.g., HOMO-LUMO gaps) with experimental kinetics (Arrhenius plots) to validate predictions. Use software like Gaussian or ORCA for simulations, ensuring basis sets (e.g., 6-31G*) match experimental conditions .

Q. What strategies resolve contradictions between theoretical and experimental data on 5-propylnonane-5-thiol’s conformational stability?

Methodological Answer: Perform sensitivity analysis on computational parameters (solvent models, force fields) to identify mismatches with empirical data. For example, if NMR reveals unexpected rotamer populations, re-evaluate torsional barriers in molecular dynamics simulations. Replicate experiments under controlled humidity/temperature to isolate variables .

Q. How can researchers optimize the enantioselective synthesis of 5-propylnonane-5-thiol?

Methodological Answer: Employ chiral catalysts like BINOL-derived phosphoric acids to induce asymmetry in thiol-ene additions. Monitor enantiomeric excess (ee) via chiral GC or HPLC. Screen solvent systems (e.g., toluene vs. THF) and catalyst loading (5–10 mol%) to balance ee and yield. Compare results with kinetic resolution studies .

Q. What methodologies assess the environmental persistence of 5-propylnonane-5-thiol in aqueous systems?

Methodological Answer: Conduct aerobic/anaerobic biodegradation assays using OECD 301F guidelines. Quantify half-life via LC-MS/MS and identify metabolites (e.g., sulfoxides) through high-resolution mass spectrometry. Pair with ecotoxicity assays (Daphnia magna LC50) to evaluate ecological risks .

Q. How should interdisciplinary studies integrate 5-propylnonane-5-thiol’s chemical properties with pharmacological applications?

Methodological Answer: Design structure-activity relationship (SAR) studies by modifying the alkyl chain length and measuring bioavailability (LogP) and receptor binding (SPR assays). Use in vitro models (e.g., hepatic microsomes) to assess metabolic stability. Cross-reference toxicity data with computational ADMET predictions .

Q. What experimental controls minimize threats to validity in studies on 5-propylnonane-5-thiol’s thermal degradation?

Methodological Answer: Include inert atmosphere controls (argon vs. nitrogen) to isolate oxidation pathways. Use deuterated solvents in NMR to confirm degradation products are not artifacts. Replicate experiments across multiple batches to account for reagent variability. Apply statistical models (ANOVA) to distinguish signal from noise .

Methodological Frameworks

- For Synthesis Optimization : Apply the PICOT framework to define population (reaction substrates), intervention (catalyst type), comparison (solvent systems), outcome (yield/purity), and time (reaction duration) .

- For Data Contradictions : Use the FLOAT method to refine questions, ensuring they are feasible, linked to data columns (e.g., GC-MS vs. DFT results), and scoped to address specific discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.